2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile
Description
2-(3,4-Dihydro-1H-2-benzopyran-1-yl)acetonitrile is a bicyclic compound featuring a benzopyran scaffold fused with an acetonitrile substituent.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-1-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDUGJGMPGSWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22901-13-9 | |
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as hydroxide ions, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its nitrile group allows for various chemical transformations, making it a versatile building block for synthesizing more complex organic molecules .
Biological Studies
Research has indicated that 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile possesses potential biological activities:
- Antioxidant Activity: Compounds in the benzopyran family demonstrate significant antioxidant properties that can protect cells from oxidative stress.
- Antimicrobial Effects: Some derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents.
- Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating specific cellular pathways .
Pharmaceutical Development
The compound is being investigated for its potential use in drug development. It shows promise in designing new therapeutic agents due to its ability to interact with specific molecular targets and pathways involved in disease mechanisms .
Case Study 1: Anticancer Activity
A study explored the effects of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways, highlighting its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed significant antimicrobial activity, suggesting its application in developing new antibiotics or antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzopyran and Benzothiopyran Derivatives
The compound shares structural similarities with benzopyran and benzothiopyran derivatives. Key comparisons include:
Electronic and Spectral Properties
- DFT Studies: Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives exhibit non-planar structures with HOMO/LUMO energies localized on the coumarin ring, influencing charge distribution and reactivity . Similar analyses for 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile are lacking but could predict comparable electronic behavior.
- Spectroscopic Data :
Biological Activity
2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile, also known as C11H11NO, is an organic compound with a molecular weight of 173.21 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications. Here, we summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.
| Property | Details |
|---|---|
| Chemical Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 2-(3,4-dihydro-1H-isochromen-1-yl)acetonitrile |
| PubChem CID | 64240463 |
| Appearance | Oil |
| Storage Temperature | 4 °C |
Biological Activity Overview
Recent studies have highlighted the biological activities of compounds related to 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile. These include:
- Antioxidant Activity : Compounds in the benzopyran family have shown significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
- Antimicrobial Effects : Some derivatives exhibit inhibitory effects against various bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Preliminary studies suggest that benzopyran derivatives may induce apoptosis in cancer cells and inhibit tumor growth.
The biological activities of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile can be attributed to several mechanisms:
- Free Radical Scavenging : The compound may neutralize free radicals, thereby reducing oxidative stress.
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Cell Signaling Modulation : The compound could affect signaling pathways that regulate cell survival and apoptosis.
Antioxidant Activity
A study conducted on various benzopyran derivatives demonstrated that they possess potent antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.
Antimicrobial Activity
Research has indicated that certain derivatives of benzopyran can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. This activity is particularly relevant in the context of rising antibiotic resistance.
Anticancer Studies
In vitro studies have shown that 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile induces apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
